

Application Note: SAR Expansion & Analog Development of 2-Iodo-4-methoxy-6-nitroaniline

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Compound of Interest

Compound Name: 2-Iodo-4-methoxy-6-nitroaniline

Cat. No.: B12101534

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Introduction & Scaffold Rationale

The compound **2-Iodo-4-methoxy-6-nitroaniline** represents a highly functionalized "push-pull" aromatic scaffold. Its utility in drug discovery stems from the dense arrangement of orthogonal reactive handles, allowing for rapid diversification in three distinct vectors (Electronic, Steric, and Lipophilic).

Mechanistic Significance[1]

- The Iodine Handle (C2): A "soft" halogen capable of participating in halogen bonding (σ -hole interactions) with protein carbonyls. Crucially, it serves as a high-fidelity site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), enabling the extension of the carbon skeleton.
- The Nitro Group (C6): A strong electron-withdrawing group (EWG) that lowers the pKa of the aniline, influencing membrane permeability. It serves as a "masked" amino group, which can be reduced to a 1,2-diamine for the synthesis of benzimidazoles (a privileged pharmacophore in kinase and antiparasitic inhibitors).

- The Methoxy Group (C4): Provides a fixed electron-donating effect (EDG) and a hydrogen-bond acceptor site. Metabolic stability can be tuned by varying this alkyl chain (e.g., -OCF₃, -OEt).

Target Applications

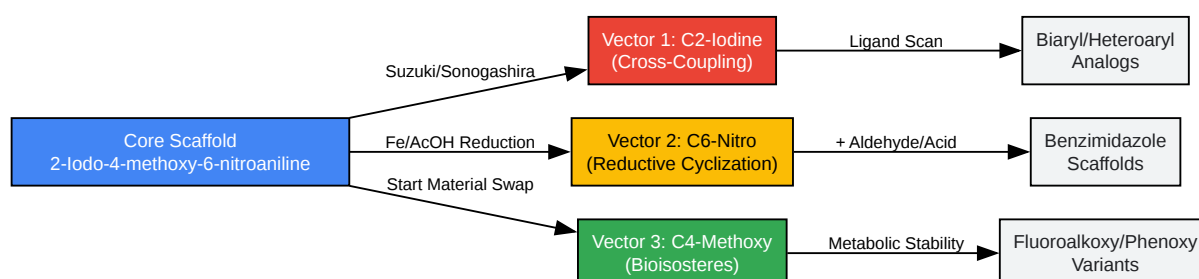
- Kinase Inhibition: Precursor to benzimidazole-based ATP-competitive inhibitors.
- Antimicrobials: Nitroaniline derivatives have shown efficacy against MRSA and M. tuberculosis by disrupting cell wall biosynthesis.
- SIRT6 Modulators: Recent studies implicate trisubstituted nitroanilines in sirtuin regulation.

Rational Design Strategy (SAR Logic)

To systematically explore the chemical space around this scaffold, we employ a Vector-Based Derivatization Strategy.

Graphviz Diagram: SAR Decision Matrix

The following diagram illustrates the logical flow for analog generation based on the specific reactive handle.



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Figure 1: Vector-based SAR expansion strategy for the **2-Iodo-4-methoxy-6-nitroaniline** scaffold.

Synthetic Protocols

The synthesis is non-trivial due to the directing effects of the substituents. The amino group (C1) and methoxy group (C4) are activators, while the nitro group (C6) is a deactivator. The optimal route installs the iodine last to prevent de-iodination during nitration.

Protocol A: Synthesis of the Core Scaffold

Target: **2-Iodo-4-methoxy-6-nitroaniline** Starting Material: 2-Nitro-4-methoxyaniline (Commercial or synthesized from p-anisidine).

Reagents & Equipment[1][2][3][4][5]

- Substrate: 2-Nitro-4-methoxyaniline (10 mmol, 1.68 g)
- Reagent: Iodine Monochloride (ICl) (12 mmol, 1.95 g) or N-Iodosuccinimide (NIS).
- Solvent: Glacial Acetic Acid (AcOH).[2][5]
- Quench: Sat. Sodium Thiosulfate ()).

Step-by-Step Methodology

- Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.68 g of 2-nitro-4-methoxyaniline in 20 mL of glacial acetic acid. Gentle heating (40°C) may be required for complete dissolution.
- Reagent Addition: Cool the solution to room temperature. Add Iodine Monochloride (ICl) dropwise over 20 minutes. Note: ICl is corrosive; handle in a fume hood.
 - Mechanistic Note: The amino group activates the ortho-position (C6 relative to itself, but C2 in the final product numbering). The methoxy group also directs ortho/para. The position between the
and

is sterically crowded and electronically less favorable than the position ortho to the free amine.

- Reaction: Stir the mixture at ambient temperature for 2 hours. Monitor by TLC (30% EtOAc/Hexanes). The product typically appears as a lower R_f spot compared to the starting material.
- Quench & Precipitation: Pour the deep red/brown reaction mixture into 100 mL of ice-cold water containing 10% sodium thiosulfate (to reduce unreacted iodine species).
- Isolation: A yellow-orange precipitate will form. Stir for 15 minutes. Filter the solid using a Buchner funnel.^{[4][5]}
- Purification: Recrystallize from Ethanol/Water (9:1).
 - Expected Yield: 75-85%.

- Characterization:

NMR (DMSO-

) should show two distinct aromatic singlets (or doublets with small coupling) representing the protons at C3 and C5.

Protocol B: Functionalization via Suzuki Coupling (Vector 1)

Target: 4-Methoxy-6-nitro-2-(pyridin-3-yl)aniline Purpose: To extend the scaffold for kinase hinge binding.

- Setup: Charge a microwave vial with Core Scaffold (1.0 eq), Pyridine-3-boronic acid (1.5 eq), and

(3.0 eq).
- Catalyst: Add

(5 mol%).

- Solvent: Add 1,4-Dioxane/Water (4:1, degassed).
- Reaction: Seal and heat to 90°C for 4 hours (or microwave at 110°C for 30 min).
- Workup: Dilute with EtOAc, wash with brine, dry over _____, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Analytical Data Summary

The following table summarizes the expected physiochemical shifts upon derivatization, aiding in rapid structure confirmation.

Compound Variant	¹ H NMR Diagnostic (Ar-H)	MS (ESI+) Pattern	LogP (Calc)	Notes
Core Scaffold	7.60 (s, 1H), 7.45 (s, 1H)	[M+H] ⁺ ~295 (I pattern)	2.4	Distinct Iodine isotope split
De-iodo (Start Mat)	7.1-7.4 (m, 3H)	[M+H] ⁺ ~169	1.1	Loss of heavy atom effect
Suzuki Product (Py)	Additional heteroaryl signals	[M+H] ⁺ ~246	1.8	Loss of Iodine pattern
Reduced Diamine	Upfield shift of Ar-H	[M+H] ⁺ ~265	1.5	Unstable; use immediately

Biological Assay Setup

To validate the SAR, compounds should be screened in a high-throughput format.

Protocol: Bacterial Growth Inhibition (MIC)

- Organism: *S. aureus* (ATCC 29213) or *M. smegmatis*.
- Method: Broth Microdilution (CLSI guidelines).

- Stock Prep: Dissolve analogs in 100% DMSO to 10 mM.
- Dilution: Serial 2-fold dilution in Mueller-Hinton Broth (MHB) across a 96-well plate. Final DMSO concentration < 1%.
- Inoculum: Add

CFU/mL of bacteria.
- Incubation: 37°C for 18-24 hours.
- Readout: Visual turbidity or

measurement.
 - Success Criterion: MIC < 10 μ M indicates a potent hit.

Troubleshooting & Safety

Common Synthetic Pitfalls

- Over-iodination: Formation of di-iodo species (2,4-diiodo...) if the methoxy group activates C3 too strongly.
 - Solution: Control stoichiometry strictly to 1.05 eq of ICl and keep temperature < 25°C.
- Solubility: The core scaffold is poorly soluble in non-polar solvents.
 - Solution: Use DMF or DMSO for biological stocks; use THF/MeOH for reactions.

Safety (E-E-A-T)

- Nitroanilines: Known to be toxic by inhalation and skin contact (Methemoglobinemia risk). Handle only in a fume hood with double nitrile gloves.
- Iodine Monochloride: Causes severe skin burns and is lachrymatory. Quench all glassware with thiosulfate before removing from the hood.

References

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